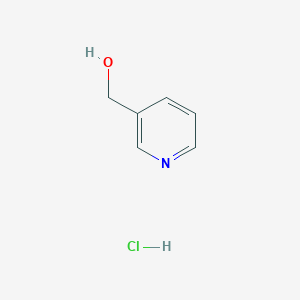

3-Hydroxymethylpyridinium chloride

Description

Properties

IUPAC Name |

pyridin-3-ylmethanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO.ClH/c8-5-6-2-1-3-7-4-6;/h1-4,8H,5H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPNQTQDUQIZJOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CO.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80967208 | |

| Record name | (Pyridin-3-yl)methanol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80967208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52761-08-7 | |

| Record name | 3-Pyridinemethanol, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52761-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxymethylpyridinium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052761087 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Pyridin-3-yl)methanol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80967208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxymethylpyridinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.852 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopic Approaches

NMR spectroscopy is the cornerstone for determining the molecular structure of 3-Hydroxymethylpyridinium chloride in solution. It provides detailed information about the hydrogen and carbon framework of the molecule.

One-dimensional ¹H and ¹³C NMR spectra offer fundamental information about the chemical environment of each atom. In a typical deuterated solvent like D₂O or DMSO-d₆, the ¹H NMR spectrum reveals distinct signals for the protons on the pyridinium (B92312) ring and the hydroxymethyl group. The aromatic protons typically appear as multiplets in the downfield region (δ 8.0-9.0 ppm) due to the deshielding effect of the positively charged nitrogen atom. The methylene (B1212753) protons (-CH₂-) of the hydroxymethyl group are observed as a singlet, while the hydroxyl proton (-OH) signal's position can vary and may exchange with D₂O.

The ¹³C NMR spectrum provides complementary information, showing distinct resonances for each unique carbon atom. The carbons of the pyridinium ring are found in the aromatic region (δ 120-150 ppm), with their exact shifts influenced by the position relative to the nitrogen atom and the hydroxymethyl substituent. The methylene carbon of the -CH₂OH group typically appears in the δ 60-70 ppm range.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-Hydroxymethylpyridinium Cation Predicted values based on analogous structures and chemical shift principles. Actual values may vary based on solvent and concentration.

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| H-2 | ~8.8 (s) | ~146.0 |

| C-2 | - | ~144.5 |

| C-3 | - | ~138.0 |

| H-4 | ~8.4 (d) | ~145.0 |

| C-4 | - | ~128.0 |

| H-5 | ~8.0 (t) | ~147.0 |

| C-5 | - | ~62.0 |

| H-6 | ~8.6 (d) | - |

| C-6 | - | - |

| -CH₂- | ~4.8 (s) | - |

| -OH | Variable |

Two-dimensional (2D) NMR experiments are essential for confirming the assignments made from 1D spectra and establishing the connectivity between atoms. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. sdsu.edu For this compound, COSY spectra would show correlations between the adjacent protons on the pyridinium ring (e.g., H-4 with H-5, and H-5 with H-6), confirming their relative positions. The absence of a correlation between the H-2 proton and other ring protons would confirm its isolated position adjacent to the nitrogen.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons to the carbons they are directly attached to (one-bond ¹H-¹³C correlations). columbia.edu An HSQC spectrum would definitively link each aromatic proton signal to its corresponding carbon signal on the ring and the methylene proton signal to the methylene carbon signal, verifying the C-H framework. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds). columbia.edu This is crucial for piecing together the molecular skeleton. For instance, correlations would be expected from the methylene protons (-CH₂-) to the C-3 and C-4 carbons of the pyridinium ring. Likewise, the H-2 proton would show a correlation to C-3 and C-6, confirming the substituent's position at C-3. youtube.com

Vibrational Spectroscopic Characterization (Infrared and Raman)

The vibrational spectra of this compound are dominated by bands corresponding to its key functional groups. nih.gov The presence of a strong, broad absorption band in the IR spectrum, typically around 3300-3400 cm⁻¹, is characteristic of the O-H stretching vibration of the hydroxyl group. Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹. The pyridinium ring itself has a series of characteristic stretching and bending vibrations. The C-O stretching vibration of the primary alcohol group is typically observed in the 1050-1150 cm⁻¹ region.

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3300 - 3400 (Broad) |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Pyridinium Ring | C=C, C=N Stretch | 1480 - 1650 |

| Pyridinium Ring | Ring Bending/Breathing | Multiple bands in fingerprint |

| Methylene (-CH₂-) | C-H Bends (Scissoring) | ~1450 |

| Primary Alcohol | C-O Stretch | 1050 - 1150 |

Vibrational spectroscopy can also provide insights into the conformational preferences of the molecule, particularly concerning the orientation of the hydroxymethyl group relative to the pyridinium ring. nih.gov Different rotational isomers (conformers) can give rise to distinct, albeit subtle, shifts in the vibrational frequencies, especially in the fingerprint region (below 1500 cm⁻¹). Factors such as intramolecular hydrogen bonding between the hydroxyl group and the chloride anion, or intermolecular interactions in the solid state, can restrict rotation and favor a specific conformation, which can be detected by the appearance of new bands or shifts in existing ones in low-temperature IR or Raman spectra.

Mass Spectrometric Analytical Strategies

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight of the cation and offering clues about its structure. For this compound, electrospray ionization (ESI) is a suitable technique, as it can gently transfer the pre-formed cation from solution into the gas phase.

The resulting mass spectrum would show a prominent peak corresponding to the 3-Hydroxymethylpyridinium cation [C₆H₈NO]⁺. High-resolution mass spectrometry can confirm its elemental composition. Tandem MS (MS/MS) experiments, where the parent ion is isolated and fragmented, reveal characteristic breakdown patterns. Key fragmentation pathways for the [C₆H₈NO]⁺ cation would include:

Loss of water (H₂O): A neutral loss of 18 Da, leading to a fragment ion.

Loss of formaldehyde (B43269) (CH₂O): A neutral loss of 30 Da, resulting in a pyridinium ion. This is a common fragmentation for benzyl (B1604629) alcohol-type structures.

Cleavage of the entire hydroxymethyl group: Loss of a ·CH₂OH radical (31 Da).

Table 3: Predicted Mass Spectrometric Fragments for the 3-Hydroxymethylpyridinium Cation

| Parent Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |

| 110.06 | 92.05 | H₂O (18.01) |

| 110.06 | 80.05 | CH₂O (30.01) |

| 110.06 | 79.05 | ·CH₂OH (31.01) |

Ionization Techniques for Molecular Weight Determination

The analysis of this compound, a pre-charged and thermally sensitive salt, necessitates the use of soft ionization techniques in mass spectrometry to prevent degradation and accurately determine its molecular weight.

Electrospray Ionization (ESI) is a highly suitable method for this compound. nist.gov As a salt, this compound exists in its ionic form in solution. ESI facilitates the transfer of the pre-existing 3-hydroxymethylpyridinium cation (C₆H₈NO⁺) from the liquid phase to the gas phase with minimal fragmentation. This allows for the direct observation of the cation's molecular ion, providing a precise measurement of its mass-to-charge ratio (m/z). In such analyses, only the pyridinium cation is typically detected and studied, as the triflate or chloride anion exhibits weak coordination. nih.gov

Another applicable technique is Field Desorption (FD), which is also designed for the analysis of non-volatile and thermally labile compounds, including salts. alfa-chemistry.com This method can, in some cases, facilitate the desorption and ionization of the intact salt molecule, providing further insight into its composition. alfa-chemistry.com

Fragmentation Pattern Analysis for Structural Insights

Tandem mass spectrometry (MS/MS) provides critical information about a molecule's structure by analyzing the fragmentation patterns of a selected precursor ion. While a specific mass spectrum for this compound is not widely published, its fragmentation behavior can be inferred from the analysis of its constituent cation, C₆H₈NO⁺, which is structurally identical to protonated 3-pyridinemethanol (B1662793) ([M+H]⁺).

Analysis of the protonated form of the parent molecule, 3-pyridinemethanol, shows a precursor ion at a mass-to-charge ratio (m/z) of approximately 110.06. nih.gov The subsequent fragmentation of this ion yields several diagnostic product ions that illuminate the structure of the original molecule.

Key fragmentation pathways observed for alcohols and aromatic compounds include the loss of small, stable neutral molecules. libretexts.org For the 3-hydroxymethylpyridinium cation, the principal fragmentations include:

Loss of a water molecule (H₂O): A common fragmentation for alcohols, leading to a product ion at m/z 92.0488. nih.gov

Loss of a hydroxyl radical (·OH): Cleavage of the C-O bond can result in the loss of a hydroxyl radical (mass of 17 Da), producing an ion at m/z 93.0573. nih.govlibretexts.org

Loss of formaldehyde (CH₂O): Cleavage of the C-C bond between the pyridine (B92270) ring and the hydroxymethyl group, often involving a hydrogen rearrangement, results in the loss of a neutral formaldehyde molecule (mass of 30 Da). This pathway yields a stable pyridinium ion fragment at m/z 80.0519. nih.gov

These characteristic fragmentation patterns confirm the presence of the hydroxymethyl group and its connection to the pyridinium core.

Table 1: Experimental MS/MS Fragmentation Data for the 3-Hydroxymethylpyridinium Cation ([C₆H₇NO+H]⁺)

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (Da) | Proposed Lost Fragment |

|---|---|---|---|

| 110.0607 | 93.0573 | 17.0034 | ·OH (Hydroxyl Radical) |

| 110.0607 | 92.0488 | 18.0119 | H₂O (Water) |

| 110.0607 | 80.0519 | 30.0088 | CH₂O (Formaldehyde) |

Data sourced from the MS/MS spectrum of protonated 3-pyridinemethanol. nih.gov

X-ray Crystallographic Methodologies for Solid-State Structure

X-ray crystallography stands as the definitive analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unparalleled insight into molecular geometry, conformation, and the intermolecular interactions that govern the crystal packing in the solid state.

Single-Crystal X-ray Diffraction Principles

The foundation of single-crystal X-ray diffraction lies in the interaction between X-rays and the electrons of the atoms within a crystal. nih.gov The process begins by mounting a suitable single crystal and exposing it to a focused beam of monochromatic X-rays. nih.gov

As the X-rays pass through the crystal, they are scattered by the electron clouds of the atoms. Due to the ordered, repeating arrangement of atoms in the crystal lattice, the scattered waves interfere with one another constructively in specific directions, producing a unique diffraction pattern of spots. The intensities and geometric positions of these diffracted beams are meticulously recorded by a detector. nih.gov

Analysis of Crystal Packing and Intermolecular Distances

While a specific crystal structure for this compound is not publicly documented, the analysis of its close structural analogue, 2-(Hydroxymethyl)pyridinium chloride , provides significant insight into the expected crystal packing and intermolecular forces. nih.gov The primary forces dictating the supramolecular assembly in such salts are strong hydrogen bonds and other non-covalent interactions. libretexts.orgias.ac.in

In the crystal lattice of the analogue, the packing is consolidated by N—H⋯Cl and O—H⋯Cl hydrogen bonds. nih.gov The pyridinium nitrogen and the hydroxyl group's oxygen both act as hydrogen bond donors, while the chloride anion serves as the acceptor. These interactions link the cations and anions into chains. In the case of 2-(Hydroxymethyl)pyridinium chloride, these interactions result in the formation of chains of alternating cations and anions that propagate along the chemicalbook.com direction (the b-axis of the crystal). nih.gov The chloride ion interacts with both the pyridinium proton and the alcohol proton of adjacent molecules, creating a robust network. nih.gov A similar arrangement, dominated by strong hydrogen bonds involving the chloride ion, would be anticipated for the 3-substituted isomer.

Table 2: Crystallographic Data for the Analogue 2-(Hydroxymethyl)pyridinium chloride

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₈NO⁺·Cl⁻ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.0689 (9) |

| b (Å) | 8.0833 (11) |

| c (Å) | 12.1304 (16) |

| β (°) | 102.078 (2) |

| Volume (ų) | 677.79 (15) |

| Z | 4 |

Data obtained from the single-crystal X-ray diffraction study of 2-(Hydroxymethyl)pyridinium chloride. nih.gov

The intermolecular distances in the analogue highlight the strength of these interactions.

Table 3: Selected Intermolecular Hydrogen Bond Distances for the Analogue 2-(Hydroxymethyl)pyridinium chloride

| Interaction (D—H···A) | D···A Distance (Å) |

|---|---|

| O1—H1···Cl1 | 3.065 (2) |

| N1—H7···Cl1 | 3.136 (2) |

D = Donor atom, A = Acceptor atom. Data from Fites et al. (2008). nih.gov

In another related structure, 3-Hydroxy-2-(hydroxymethyl)pyridinium chloride, similar O—H⋯Cl and N—H⋯Cl hydrogen bonds are observed, along with π-stacking interactions indicated by a short C⋯C distance of 3.3930 (19) Å between adjacent rings. nih.gov These findings underscore the importance of both strong hydrogen bonds and weaker van der Waals forces in defining the solid-state architecture of hydroxymethyl-substituted pyridinium salts.

Chemical Reactivity and Transformation Pathways of 3 Hydroxymethylpyridinium Chloride

Reactions Involving the Hydroxymethyl Moiety

The hydroxymethyl group attached to the pyridinium (B92312) ring in 3-hydroxymethylpyridinium chloride is a key site for various chemical transformations. Its reactivity is influenced by the electron-withdrawing nature of the positively charged pyridinium ring.

Oxidation and Reduction Pathways of the Hydroxymethyl Group

The hydroxymethyl group of this compound can undergo both oxidation and reduction reactions, leading to a variety of functionalized pyridine (B92270) derivatives.

Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid. This transformation is typically achieved using common oxidizing agents. For instance, oxidation can yield 3-formylpyridinium chloride or 3-carboxypyridinium chloride. The choice of oxidant and reaction conditions determines the extent of oxidation.

Reduction: Conversely, the hydroxymethyl group is already in a reduced state. Further reduction would involve the pyridinium ring itself rather than the hydroxymethyl moiety. However, the related compound, 3-hydroxymethylpyridine, can be produced by the reduction of ethyl nicotinate (B505614) with lithium aluminum hydride. google.com

Table 1: Oxidation and Reduction Reactions of the Hydroxymethyl Group

| Reaction Type | Reagent | Product |

|---|---|---|

| Oxidation | Oxidizing Agent (e.g., PCC, KMnO4) | 3-Formylpyridinium chloride or 3-Carboxypyridinium chloride |

| Reduction | N/A (Hydroxymethyl is already a reduced form) | N/A |

Esterification and Etherification Reactions

The hydroxyl group of the hydroxymethyl moiety can readily participate in esterification and etherification reactions.

Esterification: In the presence of a carboxylic acid and an acid catalyst, this compound can form the corresponding ester. This reaction, known as Fischer esterification, is an equilibrium process. masterorganicchemistry.com The use of an acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of the this compound. masterorganicchemistry.com Various methods, such as the Yamaguchi esterification, can also be employed, which involves the formation of a mixed anhydride. organic-chemistry.org Another efficient method uses triphenylphosphine (B44618) oxide and oxalyl chloride as coupling reagents. nih.gov

Etherification: Etherification can be achieved under appropriate conditions, for example, by reacting with an alkyl halide in the presence of a base. The Williamson ether synthesis is a common method for forming ethers, though the acidic nature of the pyridinium proton might require careful selection of the base and reaction conditions.

Table 2: Esterification and Etherification of this compound

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Esterification | Carboxylic Acid, Acid Catalyst | Ester |

| Etherification | Alkyl Halide, Base | Ether |

Nucleophilic Substitution Reactions at the Hydroxymethyl Position

The hydroxyl group of the hydroxymethyl moiety can be converted into a good leaving group, such as a tosylate or a halide, making the carbon atom susceptible to nucleophilic substitution. A notable example is the reaction of 3-hydroxymethylpyridine hydrochloride with thionyl chloride to produce 3-chloromethyl pyridinium hydrochloride. google.com This reaction proceeds by converting the hydroxyl group into a chlorosulfite intermediate, which is then displaced by a chloride ion. This transformation is a key step in the synthesis of various derivatives, as the resulting chloromethyl group is a versatile handle for introducing other functionalities. google.com

Pyridinium Ring Transformations and Functionalizations

The pyridinium ring of this compound is an electron-deficient aromatic system, which dictates its reactivity towards electrophiles and nucleophiles.

Electrophilic Aromatic Substitution Strategies

Due to the strong electron-withdrawing nature of the positively charged nitrogen atom, the pyridinium ring is highly deactivated towards electrophilic aromatic substitution (EAS). makingmolecules.commasterorganicchemistry.com Reactions such as nitration, halogenation, and Friedel-Crafts alkylation and acylation, which are common for benzene (B151609) and its derivatives, are generally difficult to achieve on the pyridinium ring. masterorganicchemistry.comyoutube.com The positive charge on the nitrogen atom significantly reduces the electron density of the ring, making it a poor nucleophile. makingmolecules.com

However, under forcing conditions or with highly activating substituents already present on the ring, EAS can sometimes be achieved, but it is not a common or synthetically useful pathway for functionalizing the pyridinium ring of this compound.

Nucleophilic Additions to the Pyridinium Ring

In contrast to its inertness towards electrophiles, the electron-deficient pyridinium ring is highly susceptible to nucleophilic attack. quimicaorganica.orgmdpi.com Nucleophiles can add to the ring at the positions ortho (C2 and C6) and para (C4) to the nitrogen atom. mdpi.comnih.gov The regioselectivity of the addition is influenced by both steric and electronic factors, including the nature of the nucleophile and any substituents on the ring. mdpi.com

Hard nucleophiles, such as organolithium reagents and Grignard reagents, tend to attack the C2 position. quimicaorganica.org Softer nucleophiles often favor addition at the C4 position. mdpi.com The initial addition product is a dihydropyridine, which can sometimes be re-aromatized through an oxidation step. quimicaorganica.org The presence of the hydroxymethyl group at the 3-position can influence the regioselectivity of nucleophilic addition. nih.gov The addition of nucleophiles to activated pyridinium salts is a versatile method for the synthesis of various substituted dihydropyridines and their derivatives. nih.gov

Table 3: Nucleophilic Addition to the Pyridinium Ring

| Nucleophile Type | Preferred Position of Attack | Product Type |

|---|---|---|

| Hard Nucleophiles (e.g., R-Li, RMgX) | C2 | 1,2-Dihydropyridine |

| Soft Nucleophiles | C4 | 1,4-Dihydropyridine |

Mechanistic Investigations of Key Reaction Pathways

Understanding the mechanisms of these oxidation reactions is crucial for optimizing reaction conditions and improving product yields and selectivity. Mechanistic studies have focused on identifying key reaction intermediates and investigating the kinetics and thermodynamics of the transformations.

In Photocatalytic Oxidation:

The photocatalytic oxidation of 3-pyridinemethanol (B1662793) on a TiO₂ surface involves several key intermediates. Upon irradiation, the generation of hydroxyl radicals (•OH) is a primary step. nih.gov These highly reactive species are believed to be the principal oxidizing agents that initiate the reaction by abstracting a hydrogen atom from the hydroxymethyl group. researchgate.net

The initial organic intermediate formed is 3-pyridinecarboxaldehyde . researchgate.net This aldehyde has been identified in numerous studies as the primary product of the partial oxidation of 3-pyridinemethanol. researchgate.net Further oxidation of 3-pyridinecarboxaldehyde, likely also mediated by hydroxyl radicals, leads to the formation of nicotinic acid . Spectroscopic and chromatographic techniques are typically employed to detect and quantify these intermediates during the course of the reaction.

In Chromium(VI) Oxidation:

The mechanism of alcohol oxidation by chromium(VI) has been extensively studied. The initial step involves the reaction between the alcohol and the chromium(VI) species (e.g., chromic acid) to form a chromate (B82759) ester . youtube.comtruman.edu This intermediate is a key species in the reaction pathway.

The subsequent decomposition of the chromate ester is the rate-determining step and involves the abstraction of a proton from the carbon bearing the oxygen, leading to the formation of the carbonyl group and a reduced chromium species, typically Cr(IV). youtube.comlibretexts.org This Cr(IV) species can then undergo further reactions to ultimately yield the stable Cr(III) oxidation state. truman.edu The presence of these chromium intermediates has been inferred from kinetic studies and the observation of the final reduced chromium products. truman.edu

The table below outlines the key intermediates in the two major oxidation pathways.

| Oxidation Pathway | Key Intermediates |

| Photocatalytic Oxidation | Hydroxyl Radicals (•OH), 3-Pyridinecarboxaldehyde, Nicotinic Acid |

| Chromium(VI) Oxidation | Chromate Ester, Chromium(IV) species |

Kinetic Studies:

Kinetic studies provide valuable insights into the rates and mechanisms of these oxidation reactions. For the photocatalytic oxidation of 3-pyridinemethanol, the reaction often follows pseudo-first-order kinetics with respect to the alcohol concentration, especially when the catalyst loading is high and the substrate concentration is low. researchgate.net The rate of the reaction is influenced by factors such as the intensity of UV light, the concentration of the photocatalyst, and the pH of the solution. mdpi.com

For the oxidation of alcohols by chromium(VI), detailed kinetic studies have been performed. The reaction rate is typically first order in both the chromic acid and the alcohol concentrations. truman.edu The rate-determining step is the decomposition of the chromate ester intermediate. truman.edu A general rate law for the oxidation of an alcohol by chromic acid can be expressed as:

Rate = k[Alcohol][HCrO₄⁻]

The rate constant, k, is dependent on temperature, and the Arrhenius equation can be used to determine the activation energy of the reaction. truman.edu

Thermodynamic Studies:

While specific thermodynamic data for the oxidation of this compound are not extensively reported, general thermodynamic principles for alcohol oxidation are applicable. The oxidation of a primary alcohol to a carboxylic acid is a thermodynamically favorable process, characterized by a negative Gibbs free energy change (ΔG).

A study on the enzyme-catalyzed oxidation of ethanol (B145695) reported significant negative entropies of activation (ΔS‡) for the binding of the alcohol, suggesting a highly ordered transition state. However, the breakdown of the ternary complex to products was accompanied by a positive entropy of activation, indicating an increase in disorder as the products are released. nih.gov While this is for an enzymatic system, it highlights the complex interplay of enthalpy and entropy in alcohol oxidation reactions.

The following table provides a summary of the kinetic and thermodynamic aspects of the oxidation of 3-pyridinemethanol.

| Aspect | Photocatalytic Oxidation | Chromium(VI) Oxidation |

| Kinetics | Typically pseudo-first-order with respect to the alcohol. researchgate.net | First order in both alcohol and chromic acid. truman.edu |

| Rate Determining Step | Surface reaction between hydroxyl radical and alcohol. | Decomposition of the chromate ester. truman.edu |

| Thermodynamics (General) | Exergonic (ΔG < 0) | Exergonic (ΔG < 0), highly exothermic (ΔH ≈ -464 kJ/mol for primary alcohols). sciencemadness.org |

Applications in Chemical Synthesis and Catalysis

Utilization as a Versatile Synthetic Building Block

3-Hydroxymethylpyridinium chloride and its free base, 3-hydroxymethylpyridine, serve as adaptable starting materials in the creation of a wide array of more complex molecules. The presence of the pyridinium (B92312) ring and the reactive hydroxymethyl group allows for various chemical transformations, making it a valuable precursor in organic synthesis.

The structure of 3-hydroxymethylpyridine is frequently employed as a foundational element for constructing other heterocyclic systems. Research has demonstrated its role in synthesizing new classes of compounds through reactions involving either the pyridine (B92270) nitrogen or the hydroxymethyl functional group.

One notable application is in the synthesis of 3-(hydroxymethyl)pyridinium O-terpenyl aryldithiophosphonates. These salts are formed under mild conditions through the reaction of O-terpenyl aryldithiophosphonic acids with 3-(hydroxymethyl)pyridine, where the acid protonates the basic nitrogen atom of the pyridine ring vulcanchem.comresearchgate.net. This reaction provides a straightforward method for creating novel pyridinium salts with complex counter-ions.

Furthermore, the 3-hydroxymethylpyridine scaffold is a key component in the synthesis of piperidine derivatives. The process involves the formation of a pyridinium salt from 3-hydroxymethylpyridine, which is then subjected to reduction using sodium borohydride (NaBH4) to yield 1,2,5,6-tetrahydropyridines sci-hub.se. This transformation highlights its utility in accessing reduced heterocyclic systems.

The molecule also serves as a precursor for building more elaborate fused and linked heterocyclic structures. For instance, it is used in the synthesis of 1-(3-phenylpropyl)-4-(pyridinylmethoxy)- researchgate.netheteroletters.orgresearchgate.nettriazolo[4,3-a]quinoxalines. In this multi-step synthesis, the hydroxymethyl group of 3-hydroxymethylpyridine partakes in a substitution reaction to link the pyridinylmethoxy moiety to the quinoxaline core researchgate.netingentaconnect.com. Additionally, derivatives such as 2-bromo-3-hydroxymethylpyridine are utilized in palladium-catalyzed reactions to create complex, multi-cyclic heterocyclic systems containing thiazole, imidazole, and oxepine rings heteroletters.org.

Beyond the synthesis of discrete heterocyclic rings, this compound is integrated into larger and more intricate molecular frameworks, including coordination complexes and biologically relevant molecules. Its ability to act as a ligand allows for its incorporation into organometallic structures.

Studies have shown that 3-hydroxymethylpyridine can function as a ligand, coordinating with metal centers through its nitrogen donor site. It has been used to prepare zinc and rhodium complexes. For example, it reacts with zinc quinaldinate to form a heteroleptic complex with the composition [Zn(quin)2(3-Hmpy)2], where it occupies a position in the coordination sphere of the zinc ion mdpi.com. Similarly, it serves as a ligand for rhodium, forming dicarbonyl complexes like [Rh(CO)2Cl(3-Hmpy)], which are themselves precursors to other organometallic compounds researchgate.net.

The following table summarizes examples of complex architectures incorporating the 3-hydroxymethylpyridine moiety.

| Metal Center | Precursor Complex | Resulting Complex | Source |

| Zinc (Zn) | [Zn(quin)2(CH3OH)2] | [Zn(quin)2(3-Hmpy)2] | mdpi.com |

| Rhodium (Rh) | - | [Rh(CO)2Cl(3-Hmpy)] | researchgate.net |

Role in Organic Reaction Mechanisms and Process Chemistry

The reactivity of this compound and its derivatives plays a significant role in dictating the outcomes and efficiency of chemical reactions.

Multi-component reactions (MCRs) are processes where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials. While MCRs are a powerful tool in modern synthetic chemistry for rapidly building molecular complexity, the direct participation of this compound in such reactions is not extensively documented in the reviewed scientific literature.

The structural features of 3-hydroxymethylpyridine can influence the selectivity and efficiency of a reaction. In the synthesis of 3-(hydroxymethyl)pyridinium dithiophosphonates, the choice of a protic polar solvent like ethanol (B145695) under mild conditions selectively favors the formation of the ionic salt product through protonation, rather than an S-ester that could potentially form under more severe conditions vulcanchem.comresearchgate.net.

Efficiency and selectivity are also observed in the synthesis of piperidine derivatives. The reduction of pyridinium salts derived from 3-hydroxymethylpyridine with NaBH4 proceeds regioselectively, yielding 1,2,5,6-tetrahydropyridines as the primary products sci-hub.se. The nature of the substituents on the pyridinium ring and the reaction conditions can be tuned to control the outcome of the reduction.

The table below outlines key findings on how 3-hydroxymethylpyridine influences reaction outcomes.

| Reaction Type | Key Finding | Influence on Outcome | Source |

| Salt Formation | Use of ethanol under mild conditions | Promotes selective formation of the pyridinium salt over potential esters | vulcanchem.comresearchgate.net |

| Reduction | NaBH4 reduction of derived pyridinium salts | Results in regioselective formation of 1,2,5,6-tetrahydropyridines | sci-hub.se |

| Substitution | Use of a phase-transfer catalyst | Facilitates the reaction between 3-hydroxymethylpyridine and a chloroquinoxaline derivative | researchgate.net |

Catalytic Applications and Mechanistic Aspects

While 3-hydroxymethylpyridine is a component in molecules that are catalytically active, its direct application as a catalyst is not well-documented. It is important to distinguish its role as a ligand within a catalytic system from being the catalyst itself.

Research shows that 3-hydroxymethylpyridine can be incorporated as a ligand into rhodium-based complexes researchgate.net. These rhodium complexes are known to be effective catalysts for various organic transformations, including carbonylation and reduction reactions. In this context, the 3-hydroxymethylpyridine ligand helps to modulate the electronic and steric properties of the metal center, thereby influencing the activity and selectivity of the catalytic complex. However, the catalytic activity originates from the rhodium center, not the pyridine ligand. Its function is to support the catalytically active metal. Direct catalytic applications where this compound itself is the primary catalyst are not described in the reviewed literature.

Organocatalytic Roles of the Pyridinium Moiety

The pyridinium core of this compound is a key feature that allows it to participate in various organocatalytic transformations. Pyridinium salts are known to act as effective catalysts in a range of chemical reactions. researchgate.net For instance, they can function as mild Brønsted acids, facilitating acid-catalyzed reactions under gentle conditions. nih.govorganic-chemistry.org The electrophilic nature of the pyridinium ring can also activate substrates towards nucleophilic attack.

The catalytic properties of pyridinium salts have been demonstrated in reactions such as the aza-Diels-Alder reaction, which is crucial for the synthesis of nitrogen-containing heterocyclic compounds. researchgate.net Depending on the substituents on the pyridinium ring and the nature of the counterion, different activation mechanisms can be at play. researchgate.net While specific studies on the organocatalytic use of this compound are not extensively detailed in the provided search results, the general principles of pyridinium salt catalysis are well-established. For example, Pyridinium p-Toluenesulfonate (PPTS) is a well-known mild acid catalyst used in various chemical transformations, including the synthesis and cleavage of acetals. nih.gov The presence of the hydroxymethyl group in this compound could potentially modulate its catalytic activity and selectivity compared to simpler pyridinium salts.

| Catalyst Type | Reaction Example | Role of Pyridinium Moiety |

| Pyridinium Salts | Aza-Diels-Alder Reaction | Lewis Acid Activation |

| Pyridinium p-Toluenesulfonate | Acetal Synthesis/Cleavage | Mild Brønsted Acid |

| General Pyridinium Ions | Acetalization of Aldehydes | Brønsted Acid Catalyst |

Precursor for Metal-Ligand Catalytic Systems

The pyridine unit within this compound serves as an excellent building block for the synthesis of ligands for metal-based catalysis. Pyridine and its derivatives are widely employed as ligands in transition metal homogeneous catalysis due to their ability to coordinate with a variety of metal centers. alfachemic.comresearchgate.net These pyridine-based ligands can stabilize the metal complex and influence its catalytic activity, selectivity, and stability. researchgate.netacs.org

The hydroxymethyl group on the pyridinium ring offers a convenient handle for further functionalization, allowing for the creation of more complex ligand architectures. This could involve esterification, etherification, or other reactions to attach the pyridinium moiety to a larger ligand backbone or a solid support. Once coordinated to a metal, the resulting complex can be utilized in a wide array of catalytic reactions, including hydrogenation, hydroformylation, and polymerization. alfachemic.com For example, palladium(II) complexes with pyridine-based ligands have been shown to be effective catalysts in cross-coupling reactions. nih.gov The electronic properties of the pyridine ligand, which can be tuned by substituents like the hydroxymethyl group, can have a significant impact on the catalytic efficiency of the metal complex. acs.orgnih.gov

Integration into Advanced Materials Research

The distinct properties of this compound also make it a valuable component in the design and synthesis of advanced materials, including ionic liquids and functional polymers.

Ionic Liquid Design and Property Modulation

Ionic liquids (ILs) are salts with melting points below 100 °C, and they have garnered significant attention as "green" solvents and electrolytes due to their low volatility, high thermal stability, and tunable properties. ionike.comnih.gov Pyridinium-based cations are a common component in the design of ionic liquids. alfa-chemistry.com The properties of these ionic liquids can be readily modified by altering the substituents on the pyridinium ring and by pairing the cation with different anions.

The presence of the hydroxymethyl group in this compound provides a site for hydrogen bonding, which can influence the physical properties of the resulting ionic liquid, such as its viscosity and melting point. Furthermore, this functional group allows for the creation of task-specific ionic liquids, where the hydroxymethyl group can participate in chemical reactions or interact with specific solutes. Pyridinium ionic liquids have found applications as electrolytes in electrochemical devices due to their high ionic conductivity and wide electrochemical stability window. They are also utilized as solvents in catalysis, where their unique ionic environment can enhance reaction rates and selectivities. alfa-chemistry.com

| Property of Pyridinium Ionic Liquids | Influencing Factor | Application |

| High Ionic Conductivity | Choice of Cation and Anion | Batteries, Supercapacitors |

| High Thermal Stability | Pyridine Ring Structure | High-Temperature Electrochemistry |

| Tunable Solvation Ability | Functional Groups on Pyridine Ring | Catalysis, Pharmaceutical Formulations |

Polymer Chemistry and Functional Material Development

This compound can be incorporated into polymeric structures to create functional materials with tailored properties. Polymers containing pyridinium salt moieties, known as poly(pyridinium salt)s or ionenes, are a class of ionic polymers with diverse applications. nih.gov These polymers can be synthesized through various polymerization techniques, and their properties are dictated by the chemical structure of the repeating units. nih.gov

The hydroxymethyl group in this compound can act as a reactive site for polymerization or for grafting onto other polymer backbones. For instance, it could be converted into a polymerizable group like an acrylate or methacrylate. The resulting pyridinium-containing polymers can exhibit interesting properties such as ionic conductivity, which is relevant for the development of solid polymer electrolytes for batteries. acs.org Additionally, these polymers can be used in the fabrication of functional materials like membranes, coatings, and composites. researchgate.net The pyridinium groups can also impart antimicrobial properties to the polymer. researchgate.net Recent research has also explored the synthesis of porous organic polymers from pyridinium-based ionic liquids for applications such as CO2 capture. rsc.org

| Polymer Type | Synthesis Method | Potential Application |

| Poly(pyridinium salt)s | Ring-Transmutation Polymerization | Light-Emitting Materials, Fire-Retardant Polymers |

| Pyridinium-Functionalized Polymers | Grafting onto Polymer Backbones | Solid Polymer Electrolytes, Antimicrobial Surfaces |

| Porous Organic Polymers | Base-Catalyzed Knoevenagel Condensation | CO2 Fixation |

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular geometry, and energy levels.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is particularly effective for predicting ground-state properties by relating the electron density of a system to its total energy. For this compound, DFT calculations, typically using functionals like B3LYP with basis sets such as 6-31G* or 6-311++G(d,p), are employed to determine key structural and electronic parameters.

These calculations can fully optimize the molecular geometry in the gas phase and in various solvents, providing precise information on bond lengths, bond angles, and dihedral angles. For instance, studies on related pyridinium compounds have successfully correlated DFT-optimized structures with experimental X-ray diffraction data researchgate.net. The method is also used to calculate the energies of different conformers, identifying the most stable structures researchgate.net.

Key electronic properties derived from DFT analysis include the distribution of Mulliken charges on each atom, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the molecular electrostatic potential (MEP) map. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. The MEP map visualizes the electron density distribution, highlighting electrophilic and nucleophilic sites within the molecule.

Table 1: Computed Ground State Properties of 3-Hydroxymethylpyridinium Cation (Data sourced from computational models)

| Property | Value |

| Molecular Formula | C₆H₈NO⁺ |

| Exact Mass | 110.06004 g/mol |

| Monoisotopic Mass | 110.06059 g/mol |

| Topological Polar Surface Area | 32.9 Ų |

| Heavy Atom Count | 8 |

| Covalently-Bonded Unit Count | 1 |

| Complexity | 99.4 |

Note: The table reflects properties of the cation component, computed by PubChem. nih.gov

While DFT is a workhorse for ground-state properties, ab initio methods, which are based on first principles without empirical parameters, are often preferred for more accurate energy calculations and for investigating excited states. Methods such as Møller-Plesset perturbation theory (MP2, MP3) and Configuration Interaction (CI) can provide a more detailed picture of electron correlation.

Although specific ab initio studies focusing on the excited states of this compound are not prominent in the literature, these methods would be crucial for understanding its photophysical properties. Such investigations would involve calculating the energies of various electronic excited states, which is essential for predicting UV-Visible absorption spectra and understanding photochemical reactivity. For similar organic molecules, ab initio calculations have been used to map potential energy surfaces and elucidate reaction mechanisms that occur upon electronic excitation.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of the dynamic behavior of this compound in different environments. These simulations solve Newton's equations of motion for a system of interacting particles, offering insights into conformational changes, solvation, and aggregation.

The behavior of an ionic compound like this compound is heavily influenced by its solvent environment. MD simulations are instrumental in studying these interactions. By explicitly modeling solvent molecules (such as water), simulations can reveal the structure of the solvation shell around the cation and the chloride anion.

Studies on the Menshutkin reaction, which involves the formation of quaternary ammonium (B1175870) salts, have shown that polar solvents significantly stabilize the transition state and ionic products, thereby accelerating the reaction rate nih.gov. MD simulations can quantify this stabilization by calculating the free energy of solvation. They can also model the dynamic reorientation of solvent molecules in response to the solute's charge distribution and conformational fluctuations, providing a time-resolved picture of the solvation process. DFT calculations combined with a Polarizable Continuum Model (PCM) are also used to estimate the impact of solvent polarity on molecular properties nih.gov.

In the solid state and in concentrated solutions, this compound engages in various intermolecular interactions that dictate its macroscopic properties. MD simulations can explore the nature and strength of these associations. Based on crystal structure analysis of the closely related compound 3-Hydroxy-2-(hydroxymethyl)pyridinium chloride, several key interactions are expected.

Hydrogen Bonding: The hydroxyl group and the pyridinium N-H group are strong hydrogen bond donors. The chloride anion acts as a primary hydrogen bond acceptor, leading to the formation of extensive N-H···Cl and O-H···Cl networks that connect the ions into chains or more complex three-dimensional structures.

π-π Stacking: The aromatic pyridinium rings can interact through π-π stacking. Crystal structure studies of a similar cation show short C···C distances between neighboring rings, indicative of such stacking interactions, which contribute to the stability of the crystal lattice.

MD simulations can model the formation and dynamics of these non-covalent bonds, predicting how ions associate and aggregate in solution.

Table 2: Key Intermolecular Interactions Identified in a Related Pyridinium Salt Crystal Structure

| Interaction Type | Donor | Acceptor | Significance |

| Hydrogen Bond | Pyridinium N-H | Chloride Anion (Cl⁻) | Primary interaction linking cations and anions. |

| Hydrogen Bond | Hydroxymethyl O-H | Chloride Anion (Cl⁻) | Contributes to the extensive hydrogen-bonding network. |

| C-H···O Contact | Aromatic C-H | Hydroxymethyl Oxygen | Forms chains connecting molecules along a crystallographic axis. |

| π-π Stacking | Pyridinium Ring | Neighboring Pyridinium Ring | Stabilizes the crystal packing through aromatic interactions. |

Prediction of Spectroscopic Parameters and Validation

Computational chemistry is a valuable tool for predicting spectroscopic properties, which can then be used to validate and interpret experimental data.

For this compound, DFT calculations can predict vibrational frequencies corresponding to infrared (IR) and Raman spectra. While raw calculated frequencies often have systematic errors, they can be corrected using empirical scaling factors to achieve good agreement with experimental spectra. This allows for the confident assignment of vibrational modes to specific molecular motions.

Nuclear Magnetic Resonance (NMR) parameters can also be predicted with high accuracy. The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is employed to calculate the magnetic isotropic shielding tensors for atoms like ¹H and ¹³C. These theoretical shielding values can be linearly correlated with experimental chemical shifts. Studies on related pyridinium structures have demonstrated a strong linear relationship between experimental and calculated NMR data, particularly for carbon atoms, aiding in the structural elucidation of compounds in solution researchgate.net. Such correlations are crucial for confirming molecular structures and understanding the electronic environment of different nuclei within the molecule.

Intermolecular Interactions and Supramolecular Chemistry

Hydrogen Bonding Networks and Architectures

Hydrogen bonding is a predominant intermolecular force in the crystal structure of pyridinium (B92312) salts containing hydroxyl groups. The presence of a hydroxyl group and a protonated pyridinium nitrogen atom as hydrogen bond donors, along with the chloride anion as a primary acceptor, leads to the formation of extensive and well-defined hydrogen bonding networks.

In the solid state, 3-Hydroxymethylpyridinium chloride and its analogs exhibit a rich variety of hydrogen bonds. The primary interactions involve the pyridinium N-H group and the hydroxyl O-H group as donors and the chloride anion (Cl⁻) as the acceptor.

For instance, in the closely related compound, 2-(Hydroxymethyl)pyridinium chloride, the crystal structure reveals significant intermolecular hydrogen bonds of the types N-H···Cl and O-H···Cl. nih.gov The chloride ion interacts with both the pyridinium and alcohol protons, creating a network of connections. nih.gov A similar pattern is observed in 3-hydroxy-2-(hydroxymethyl)pyridinium chloride, where all hydroxyl groups and the protonated nitrogen atom act as hydrogen bond donors to the chloride anion. nih.gov

Detailed analysis of these interactions in analogous structures reveals specific geometric parameters that define their strength and directionality.

Table 1: Hydrogen Bond Geometry in 2-(Hydroxymethyl)pyridinium chloride

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

|---|---|---|---|---|

| O1—H1···Cl1 | 0.82 | 2.24 | 3.0409 (18) | 167 |

| N1—H7···Cl1 | 0.83 (3) | 2.34 (3) | 3.067 (2) | 146 (2) |

Data sourced from Fites, et al. (2008). nih.gov

The extensive hydrogen bonding has a profound influence on the crystal packing and self-assembly of these molecules. In 2-(Hydroxymethyl)pyridinium chloride, the alternating interactions of the chloride ion with the pyridinium and alcohol protons result in the formation of one-dimensional chains along the crystallographic b-axis. nih.gov These chains of alternating cations and anions are a common motif in the crystal structures of such salts. nih.gov

Aromatic Stacking Interactions (π-π Interactions)

Beyond hydrogen bonding, π-π stacking interactions between the aromatic pyridinium rings are another significant factor in the supramolecular assembly of this compound. These interactions, arising from the electrostatic attraction between the electron-rich π-systems, contribute to the stabilization of the crystal structure.

The presence of π-stacking is identifiable in the crystal structures of pyridinium derivatives through the analysis of intermolecular distances between aromatic rings. In 3-hydroxy-2-(hydroxymethyl)pyridinium chloride, a short C···C distance of 3.3930 (19) Å between carbon atoms of adjacent rings is indicative of π-stacking. nih.gov

The geometry of these stacking interactions can be further characterized by the centroid-centroid distance and the slip angle between the rings. For 3-hydroxy-2-(hydroxymethyl)pyridinium chloride, the centroid-centroid distance is 4.2370 (7) Å, which, combined with the short C-C contact, suggests a slipped-parallel or offset stacking arrangement. nih.gov This type of geometry is common for aromatic systems and helps to minimize electrostatic repulsion while maximizing attractive dispersion forces.

Table 2: π-Stacking Parameters in 3-hydroxy-2-(hydroxymethyl)pyridinium chloride

| Interaction Type | Measurement | Value (Å) |

|---|---|---|

| Shortest C···C contact | Distance | 3.3930 (19) |

| Centroid-Centroid | Distance | 4.2370 (7) |

Data sourced from Hähnel, et al. (2012). nih.gov

Aromatic stacking interactions are fundamental to molecular recognition processes and the aggregation of molecules in solution and the solid state. mdpi.com The specificity of π-π interactions, influenced by factors such as the electronic nature of the aromatic ring and the presence of substituents, allows for selective binding between molecules. mdpi.com In the context of this compound, these stacking forces, in concert with hydrogen bonding, would play a role in the controlled aggregation of molecules during crystal growth.

In broader biological and chemical systems, cation-π interactions, a related phenomenon involving a cation and an aromatic ring, are crucial for the stability of protein structures and for ligand-receptor binding. mdpi.com The pyridinium ring in this compound, being cationic, can participate in such strong non-covalent bonds, which are significant in molecular recognition events.

Host-Guest Complexation Studies

The ability of this compound to act as a guest in host-guest complexes is an important aspect of its supramolecular chemistry. The pyridinium moiety can be encapsulated within the cavities of various macrocyclic hosts, leading to the formation of stable inclusion complexes.

Studies on similar pyridinium salts have demonstrated this capability. For example, 3-(aminomethyl)pyridine (B1677787) hydrochloride forms a stable 1:1 host-guest complex with tetramethylcucurbit researchgate.neturil (TMeQ researchgate.net). asianpubs.org In this complex, the pyridinium cation is encapsulated within the hydrophobic cavity of the cucurbituril (B1219460) host. asianpubs.org The formation of this inclusion complex was confirmed by single-crystal X-ray diffraction and UV-vis spectral titration, which determined a high association constant. asianpubs.org

Table 3: Host-Guest Complexation Data for 3-(aminomethyl)pyridyl hydrochloride with TMeQ researchgate.net

| Host | Guest | Stoichiometry | Association Constant (Kₐ) |

|---|---|---|---|

| Tetramethylcucurbit researchgate.neturil (TMeQ researchgate.net) | 3-(aminomethyl)pyridyl hydrochloride | 1:1 | 9.51 × 10⁵ L/mol |

Data sourced from Zhao, et al. (2012). asianpubs.org

This example illustrates the potential for this compound to engage in similar host-guest chemistry. The driving forces for such complexation typically include ion-dipole interactions between the cationic guest and the polar portals of the host, as well as hydrophobic and van der Waals interactions between the guest and the host's cavity. The formation of such complexes can significantly alter the physicochemical properties of the guest molecule, a principle widely exploited in areas such as drug delivery and sensing.

Binding with Macrocyclic Receptors

Macrocyclic receptors are large molecules characterized by a central cavity capable of encapsulating smaller "guest" molecules. The binding of guests like this compound is driven by a combination of forces, including hydrogen bonds, ion-dipole interactions, and hydrophobic effects.

Macrocycles such as cucurbit[n]urils (CBn) and cyclodextrins (CDs) are well-known for their ability to form stable complexes with various guest molecules, a principle that is foundational to applications in drug delivery and formulation. nih.govworktribe.com The encapsulation of a guest molecule by these hosts can alter its physical and chemical properties. oatext.com For instance, the binding of benzimidazole (B57391) derivatives to cucurbit worktribe.comuril (CB7) is significantly stronger for the protonated (charged) forms, which can increase the solubility of the guest at physiological pH. nih.gov While direct studies on this compound are not specified, the principles governing the interaction of pyridinium-based compounds with these hosts are well-established. The positively charged nitrogen of the pyridinium ring and the potential for hydrogen bonding from the hydroxymethyl group make it a suitable candidate for binding within the hydrophobic cavity of a macrocyclic receptor, stabilized by interactions with the polar portal regions of the host.

Inclusion Complex Formation

Inclusion complexes are formed when a "host" molecule, such as a cyclodextrin (B1172386), spatially encloses a "guest" molecule. oatext.com Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, making them highly effective at encapsulating non-polar or partially non-polar guest molecules in aqueous solutions. oatext.comnih.gov This encapsulation is primarily driven by hydrophobic interactions. oatext.com

The formation of inclusion complexes can significantly enhance the aqueous solubility and stability of the guest molecule. oatext.comscielo.br For example, the solubility of pipemidic acid, a poorly soluble drug, is substantially increased upon forming an inclusion complex with β-cyclodextrin. nih.gov The process often involves the displacement of water molecules from the host's cavity by the guest molecule, which is an entropically favorable process. nih.gov Given the structure of this compound, which contains a hydrophobic pyridine (B92270) ring and a more hydrophilic hydroxymethyl group, it is plausible that the pyridine portion of the molecule would be included within the cyclodextrin cavity, while the hydroxymethyl group could interact with the hydrophilic exterior. The stability of such a complex would be defined by an equilibrium constant (Ks), which quantifies the strength of the host-guest association. oatext.comnih.gov

Crystal Engineering and Solid-State Design Principles

Crystal engineering is the design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions. rsc.orgrsc.org For this compound, the key structural elements for crystal engineering are the pyridinium cation, which can act as a strong hydrogen bond donor (N⁺-H), and the hydroxymethyl group, which can act as both a hydrogen bond donor (O-H) and acceptor.

Rational Design of Co-crystals and Salts

The formation of multi-component crystalline materials, such as co-crystals or salts, is a rational approach to modifying the physicochemical properties of a substance without altering its covalent structure. nih.govmdpi.com The distinction between a co-crystal and a salt is typically based on whether a proton is transferred between the components. nih.govmdpi.com

The combination of pyridine derivatives with carboxylic acids is a well-studied strategy in crystal engineering. rsc.orgmdpi.comresearchgate.netmdpi.comnih.gov These components reliably form robust hydrogen-bonded assemblies, often referred to as supramolecular synthons. rsc.orgresearchgate.net For instance, the interaction between a pyridine nitrogen and a carboxylic acid group can result in either a neutral O-H···N hydrogen bond (in a co-crystal) or a charge-assisted N⁺-H···O⁻ hydrogen bond (in a salt). researchgate.net

In the context of this compound, its precursor, 3-pyridylcarbinol, can be co-crystallized with various acids. The resulting structure depends on the strength of the acid used. With a strong acid, proton transfer to the pyridine nitrogen is likely, forming a 3-hydroxymethylpyridinium salt. The crystal structure would then be directed by the strong N⁺-H···anion hydrogen bonds, with the hydroxymethyl group providing secondary hydrogen bonding to create a stable, three-dimensional network. The table below provides an illustrative example of typical hydrogen bond geometries found in pyridinium-carboxylate salts.

| Donor | Acceptor | Interaction Type | Typical Distance (Å) |

| N⁺-H | O⁻ (carboxylate) | Charge-Assisted Hydrogen Bond | 2.6 - 2.8 |

| O-H | O (carboxylate) | Hydrogen Bond | 2.7 - 2.9 |

| C-H | O (carboxylate) | Weak Hydrogen Bond | 3.0 - 3.5 |

This table presents typical ranges for hydrogen bond distances in pyridinium-carboxylate systems based on established principles of crystal engineering.

Polymorphism and Phase Transitions

Polymorphism is the ability of a compound to exist in two or more crystalline forms that have different arrangements of the molecules in the crystal lattice. Different polymorphs of the same compound can have distinct physical properties. While specific studies detailing the polymorphism of this compound were not identified in the search results, the potential for its existence can be inferred from its molecular structure.

The presence of a flexible hydroxymethyl group (—CH₂OH) allows for different conformations, which could lead to different packing arrangements in the solid state. Furthermore, the molecule's ability to form multiple strong hydrogen bonds (N⁺-H···Cl⁻ and O-H···Cl⁻) creates the possibility for various distinct, stable hydrogen-bonding networks. Each of these networks could correspond to a different polymorph. Changes in crystallization conditions, such as solvent, temperature, or pressure, could favor the formation of one polymorph over another. A transition from a less stable (metastable) form to a more stable form could occur over time or upon heating.

Mechanistic Aspects of Biological Interactions

Molecular Recognition and Binding Mechanisms with Biomolecules

The biological activities of 3-Hydroxymethylpyridinium chloride are intrinsically linked to its molecular interactions with various biomolecules. The positively charged pyridinium (B92312) ring and the polar hydroxymethyl group are key features governing these interactions, which can range from enzyme inhibition to receptor binding and potential nucleic acid interactions.

Enzyme Active Site Interaction Models

While specific enzymatic interaction models for this compound are not extensively detailed in the available literature, the broader class of pyridinium compounds is well-known for its interactions with cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). researchgate.net These enzymes are crucial for the regulation of the neurotransmitter acetylcholine (B1216132). acs.org

The primary mechanism of action for many pyridinium compounds involves their binding to the active site of these enzymes. researchgate.netnih.gov The active site of AChE contains a catalytic active site (CAS) and a peripheral anionic site (PAS). researchgate.net The positively charged quaternary nitrogen of the pyridinium ring is thought to facilitate binding to the anionic subsite within the CAS through cation-π interactions with aromatic amino acid residues like tryptophan (Trp84 in human AChE). researchgate.net The hydroxymethyl group of this compound could potentially form hydrogen bonds with amino acid residues in the active site, further stabilizing the enzyme-inhibitor complex.

For instance, studies on various pyridinium derivatives have shown that modifications to the substituents on the pyridinium ring significantly influence their binding affinity and inhibitory potency. acs.org The interaction is not merely a simple binding event; it can lead to the reversible or irreversible inhibition of the enzyme, disrupting normal nerve signal transmission. acs.org

It is important to note that while these models are established for a range of pyridinium compounds, detailed crystallographic or computational modeling studies specifically for the this compound-cholinesterase complex would be necessary to delineate the precise binding mode and key interacting residues.

Receptor Ligand Binding Affinities and Modes

Specific data on the binding affinities and modes of this compound with biological receptors are not well-documented in the reviewed scientific literature. However, the structural similarity of the pyridinium moiety to endogenous ligands like acetylcholine suggests potential interactions with relevant receptors, such as nicotinic acetylcholine receptors (nAChRs).

The binding of ligands to nAChRs is a complex process involving multiple subunits (α, β, γ, δ) that form a central ion channel. nih.gov The agonist binding sites are located at the interfaces of these subunits. nih.gov Cationic centers, like the quaternary nitrogen in this compound, are crucial for binding to the aromatic box of the receptor binding site, which often involves cation-π interactions with tyrosine and tryptophan residues. nih.gov

Given its structure, this compound could theoretically act as a ligand for various receptors, including:

Nicotinic Acetylcholine Receptors (nAChRs): As an analogue of the quaternary ammonium (B1175870) group of acetylcholine, the pyridinium moiety could interact with the agonist binding site.

GABA-A Receptors: While less likely, interactions with other neurotransmitter receptors cannot be entirely ruled out without specific studies. Some pyridinium-containing compounds have been shown to modulate GABA-A receptor activity. acs.org

Glutamate (B1630785) Receptors: The vast family of glutamate receptors presents numerous potential binding sites, although specific interactions with simple pyridinium compounds are not well-characterized. researchgate.net

Without experimental data such as binding constants (Kd) or inhibition constants (Ki) from radioligand binding assays or functional assays, any discussion on the binding affinity and mode of this compound remains speculative.

Nucleic Acid Binding and Intercalation Mechanisms

The interaction of pyridinium compounds with nucleic acids (DNA and RNA) is an area of active research, with potential applications in the development of therapeutic agents and molecular probes. nih.gov The positively charged pyridinium ring can interact with the negatively charged phosphate (B84403) backbone of nucleic acids through electrostatic interactions. nih.gov

Two primary modes of non-covalent binding are generally considered for small molecules with DNA:

Intercalation: This involves the insertion of a planar aromatic ring system, like the pyridinium ring, between the base pairs of the DNA double helix. mdpi.comwikipedia.org This mode of binding typically leads to a lengthening and unwinding of the DNA structure. nih.gov

Groove Binding: This involves the fitting of a molecule into the major or minor groove of the DNA helix. This interaction is often stabilized by hydrogen bonds, van der Waals forces, and electrostatic interactions. acs.org

Studies on various pyridinium derivatives have demonstrated their ability to bind to DNA. nih.gov For example, fluorescence quenching studies and circular dichroism spectroscopy have been used to investigate the binding of novel pyridinium-based compounds to calf thymus DNA (ctDNA). researchgate.net These studies can reveal the binding mode and affinity.

While there is a lack of studies specifically investigating the interaction of this compound with nucleic acids, its planar aromatic ring and positive charge make it a potential candidate for DNA or RNA binding. The hydroxymethyl group could further influence binding specificity and affinity through hydrogen bonding with the nucleic acid bases or the phosphate backbone. However, without experimental evidence, the preferred binding mode and the strength of this interaction remain unknown.

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For pyridinium compounds, these studies often focus on how modifications to the pyridinium ring and its substituents affect their interactions with biological targets. nih.gov

Correlating Structural Modifications with Mechanistic Changes

While specific SAR studies focused solely on this compound are scarce, a wealth of information exists for the broader class of pyridinium derivatives, particularly in the context of cholinesterase inhibition. nih.gov These studies provide valuable insights into how structural changes can alter the mechanism of action.

Key structural features of pyridinium compounds that are often modified in SAR studies include:

Position of Substituents: The location of functional groups on the pyridinium ring (e.g., ortho, meta, para) can significantly impact binding affinity and selectivity for different enzyme or receptor subtypes. For instance, in a series of pyridine (B92270) derivatives, the position of a carbamate (B1207046) or amide function was shown to be critical for their inhibitory potency against AChE and BuChE. nih.gov

Nature of Substituents: The type of functional group (e.g., hydroxyl, alkyl, aryl) influences properties such as lipophilicity, hydrogen bonding capacity, and steric hindrance, all of which affect biological interactions. A study on 3-hydroxypyridin-4-ones demonstrated that lipophilicity was a dominant factor in their ability to inhibit tyrosine hydroxylase. nih.gov

Quaternary Nitrogen Substituent: The group attached to the pyridinium nitrogen also plays a crucial role. In many biologically active pyridinium compounds, this is a methyl or a more complex alkyl or aryl group.

For this compound, hypothetical modifications could include:

Altering the position of the hydroxymethyl group (e.g., to the 2- or 4-position).

Replacing the hydroxymethyl group with other functional groups (e.g., carboxyl, amino, or a longer alkyl chain).

Introducing additional substituents on the pyridinium ring.

Table of Correlated Structural Modifications and Mechanistic Changes for Pyridinium Derivatives:

| Structural Modification | General Mechanistic Change Observed in Pyridinium Derivatives |

| Position of Oxime Group | Influences the reactivation potency for different types of organophosphate-inhibited cholinesterases. |

| Linker Length in Bis-pyridinium Compounds | Affects the ability to simultaneously bind to the catalytic and peripheral sites of cholinesterases. |

| Substituents on the Pyridinium Ring | Alters lipophilicity and electronic properties, impacting binding affinity and selectivity for enzyme and receptor subtypes. |

Computational Approaches to SAR Prediction

Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are powerful tools for predicting the biological activity of compounds and understanding their interactions at a molecular level. nih.govnih.gov These approaches can guide the design of new molecules with enhanced potency and selectivity.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor or enzyme active site. nih.gov For this compound, docking studies could be performed with the crystal structures of target proteins like AChE or various receptors. These simulations would provide a model of the binding pose, highlighting key interactions such as hydrogen bonds and cation-π stacking, and could estimate the binding affinity.

QSAR: QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. nih.gov By analyzing a dataset of related pyridinium compounds with known activities, a QSAR model could be developed to predict the activity of new derivatives, including those of this compound. These models often use molecular descriptors that quantify various physicochemical properties of the molecules.

While specific computational studies on this compound are not widely reported, the general applicability of these methods to pyridinium compounds is well-established. nih.gov For example, 3D-QSAR studies have been successfully used to design new antibacterial compounds based on pyrimido-isoquinolin-quinones. nih.gov Such an approach could theoretically be applied to a series of hydroxymethylpyridinium derivatives to predict their biological activities.

Table of Computational Approaches for SAR Prediction:

| Computational Method | Application to Pyridinium Compounds | Predicted Outcomes |

| Molecular Docking | Predicting the binding mode of pyridinium ligands in the active site of enzymes like cholinesterases. | Binding affinity, orientation, key interacting residues. |

| QSAR | Developing models to predict the inhibitory potency of a series of pyridinium derivatives based on their structural features. | Predicted biological activity (e.g., IC50), identification of key molecular descriptors. |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the ligand-protein complex over time to assess binding stability. | Stability of binding, conformational changes, role of solvent. |

Cellular Uptake and Localization Mechanisms (Molecular Level)

The cellular entry and subsequent intracellular distribution of this compound are governed by fundamental molecular interactions with the cell membrane and various intracellular components. The physicochemical properties of this pyridinium salt, particularly its charge and hydrophilicity, are key determinants of its biological behavior at the cellular level.

Membrane Permeability Studies (in vitro, non-clinical focus)

The ability of a compound to permeate the cell membrane is a critical first step in its biological interaction. In vitro models, such as the Caco-2 cell monolayer assay, are widely used to predict the intestinal permeability of compounds. nih.gov These cells, derived from human colon adenocarcinoma, differentiate into a monolayer that mimics the intestinal epithelial barrier, complete with tight junctions and transporter proteins. nih.gov

A study investigating the passive permeability of a series of mono-substituted pyridines across Caco-2 monolayers provides valuable insights into the membrane permeability of structurally related compounds. nih.gov In this study, the permeability of 3-hydroxymethylpyridine (3-CH₂OH-pyridine), a close structural analog of this compound, was measured. The study found that the permeability of this series of pyridines was primarily dictated by passive diffusion, as indicated by similar permeability values in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, suggesting no significant involvement of active influx or efflux transporters. nih.gov

The permeability of 3-hydroxymethylpyridine was determined to be in the moderate to high range. The study highlighted that chemical substituents significantly influence the permeability of the pyridine ring, with a nearly 20-fold difference observed across the tested compounds. nih.gov Computational analysis suggested that the energy required for the molecule to shed its surrounding water molecules (aqueous desolvation) was a more critical factor in determining permeability than its partitioning into the lipid membrane itself. nih.gov

Below is a table summarizing the Caco-2 permeability data for 3-hydroxymethylpyridine and related pyridine derivatives from the study.

| Compound | Permeability (Papp) (x 10-6 cm/sec) | Permeability Classification |

|---|---|---|

| Pyridine (Parent Compound) | 130 | High |

| 3-CH₂OH-pyridine | 25.1 | Moderate-High |

| 3-CH₃-pyridine | 40.7 | High |

| 3-NH₂-pyridine | 15.8 | Moderate |

| 3-OH-pyridine | 20.0 | Moderate |